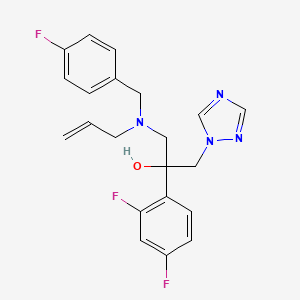

CYP51-IN-4

Description

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIUIAJZZHPMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=C(C=C1)F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655265 |

Source

|

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-02-6 |

Source

|

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CYP51-IN-4 mechanism of action on Candida albicans

An In-Depth Technical Guide on the Mechanism of Action of CYP51 Inhibitors on Candida albicans

Disclaimer: Initial searches for the specific compound "CYP51-IN-4" did not yield any publicly available data. Therefore, this guide will focus on a well-characterized, potent, non-azole inhibitor of Candida albicans CYP51, VT-1161 (Oteseconazole) , to illustrate the requested in-depth technical analysis. The principles, experimental methodologies, and mechanisms described are representative of modern CYP51 inhibitors targeting Candida albicans.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections.[1] A critical enzyme for its viability is lanosterol 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme, a cytochrome P450 monooxygenase also known as CYP51, is a key component of the ergosterol biosynthesis pathway.[2][4] Ergosterol is the primary sterol in the fungal cell membrane, where it plays an essential role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][5]

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion to ergosterol.[2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][6] This disruption of the cell membrane's integrity and function ultimately results in the cessation of fungal growth and cell death, making CYP51 a prime target for antifungal drugs.[5][7]

The most common class of CYP51 inhibitors are the azoles (e.g., fluconazole, itraconazole).[8][9] However, the rise of azole-resistant C. albicans strains has necessitated the development of new, more effective inhibitors.[1][9] VT-1161 (Oteseconazole) is a novel, tetrazole-based, non-azole inhibitor designed for greater specificity and potency against fungal CYP51, including resistant strains.[4][10] This document details the mechanism of action, quantitative activity, and relevant experimental protocols for VT-1161 as a representative advanced CYP51 inhibitor.

Core Mechanism of Action

The primary mechanism of action for VT-1161 is the direct and potent inhibition of C. albicans CYP51.[4] Like azoles, its mode of action involves the inhibitor binding to the active site of the CYP51 enzyme. The nitrogen atom in the tetrazole ring of VT-1161 coordinates with the heme iron atom at the enzyme's catalytic center.[5][9] This interaction prevents the binding of the natural substrate, lanosterol, and blocks the demethylation process.

Structural studies have revealed that VT-1161 binds tightly within the active site of C. albicans CYP51. It forms a hydrogen bond between its trifluoroethoxyphenyl oxygen and the imidazole ring of the His377 residue of the enzyme.[2][4] This strong binding affinity contributes to its potent inhibitory activity. The consequence of this inhibition is the disruption of the ergosterol biosynthesis pathway.

Signaling and Metabolic Pathway

The inhibition of CYP51 by compounds like VT-1161 directly impacts the ergosterol biosynthesis pathway, leading to downstream cellular stress and death.

Caption: Mechanism of CYP51 inhibition by VT-1161 in C. albicans.

Quantitative Data

The potency of VT-1161 against C. albicans CYP51 and its antifungal activity have been quantified through various assays.

| Parameter | Value | Organism/Enzyme | Reference |

| IC₅₀ | 1.4 - 1.6 µM | C. albicans CYP51 | [4] |

| Kd | < 39 nM | C. albicans CYP51 | [4] |

| MIC₅₀ | 0.03 µg/mL | Fluconazole-resistant C. albicans | [4] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of VT-1161 required to inhibit 50% of the C. albicans CYP51 enzyme activity.

-

Kd (Dissociation constant): A measure of the binding affinity of VT-1161 to the C. albicans CYP51 protein. A lower value indicates a stronger binding affinity.

-

MIC₅₀ (Minimum inhibitory concentration): The lowest concentration of VT-1161 required to inhibit the visible growth of 50% of the tested fluconazole-resistant C. albicans isolates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core experimental protocols used to characterize CYP51 inhibitors.

Recombinant C. albicans CYP51 Expression and Purification

To perform in vitro enzyme assays, the CYP51 protein must be produced in a pure, active form.

Caption: Workflow for recombinant CYP51 protein expression and purification.

Methodology:

-

Gene Amplification: The coding sequence of the ERG11 (CYP51) gene is amplified from C. albicans genomic DNA using PCR. The sequence is often truncated to remove the N-terminal membrane anchor to improve solubility.

-

Vector Ligation: The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET vector series), often with an N-terminal affinity tag (e.g., His₆-tag) to facilitate purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Cells are harvested and lysed. The soluble protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid resin for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

CYP51 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of CYP51.[10]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified recombinant C. albicans CYP51, its substrate lanosterol (solubilized in detergent), and a source of electrons (NADPH-cytochrome P450 reductase).[10]

-

Inhibitor Addition: The test compound (e.g., VT-1161) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is run in parallel.[10]

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[10]

-

Product Extraction: The reaction is stopped, and the sterols (unconverted lanosterol and the product) are extracted using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of substrate converted to product.

-

IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the growth of the fungus. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a standard method.

Methodology:

-

Inoculum Preparation: C. albicans isolates are grown on agar plates, and a standardized suspension of cells is prepared in a liquid medium (e.g., RPMI-1640) to a specific cell density.

-

Drug Dilution: The test compound is serially diluted in the liquid medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no fungus) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles and related compounds) inhibition of growth compared to the drug-free growth control. This is usually assessed visually or by measuring the optical density at 600 nm.

Cellular Sterol Profile Analysis

This method confirms the mechanism of action within the fungal cell by analyzing the changes in the sterol composition after drug treatment.

Caption: Experimental workflow for analyzing cellular sterol composition.

Methodology:

-

Fungal Culture and Treatment: C. albicans is grown in a liquid culture to mid-log phase and then treated with a sub-inhibitory concentration of the test compound (e.g., VT-1161). An untreated culture serves as a control.[11]

-

Cell Harvesting and Lysis: After a defined incubation period, cells are harvested by centrifugation.

-

Saponification and Extraction: The cell pellet is subjected to saponification (hydrolysis with a strong base like potassium hydroxide in ethanol) to break down complex lipids. The non-saponifiable lipids, which include the sterols, are then extracted with an organic solvent like n-hexane.[11]

-

GC-MS Analysis: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols are separated by the gas chromatograph and identified by their characteristic mass spectra.[11]

-

Data Interpretation: The relative amounts of ergosterol, lanosterol, and other sterol intermediates are quantified. Successful CYP51 inhibition is confirmed by a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterols) peak compared to the untreated control.[11]

Conclusion

The development of novel CYP51 inhibitors like VT-1161 (Oteseconazole) represents a critical strategy in combating drug-resistant Candida albicans. The mechanism of action is centered on the high-affinity binding to and potent inhibition of the CYP51 enzyme, which disrupts the essential ergosterol biosynthesis pathway. This leads to ergosterol depletion and toxic sterol accumulation, ultimately causing fungal cell death. The comprehensive characterization of such inhibitors through detailed enzymatic, microbiological, and biochemical assays provides a robust understanding of their efficacy and mode of action, paving the way for their clinical development and application.

References

- 1. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 5. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

In-Depth Technical Guide: Binding Affinity of Oteseconazole (VT-1161) to Fungal CYP51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Oteseconazole (formerly VT-1161), a highly selective inhibitor, to its target enzyme, fungal cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. Oteseconazole represents a significant advancement in antifungal therapy due to its potent activity against a broad range of fungal pathogens and its remarkable selectivity for the fungal enzyme over its human homolog.

Quantitative Binding Affinity Data

Oteseconazole exhibits a high binding affinity for fungal CYP51, which is a key enzyme in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity.[1][2][3][4] The binding is characterized by a strong interaction, leading to potent inhibition of the enzyme's function. The quantitative data for the binding affinity of Oteseconazole to Candida albicans CYP51 are summarized in the table below.

| Compound | Fungal Species | Enzyme | Binding Parameter | Value | Reference |

| Oteseconazole (VT-1161) | Candida albicans | CYP51 (Erg11) | Dissociation Constant (Kd) | ≤39 nM | [5][6][7] |

This strong binding affinity is comparable to that of other established azole antifungal agents.[5][6] A key differentiator for Oteseconazole is its exceptional selectivity; it does not bind to the human CYP51 enzyme at concentrations up to 86 μM, demonstrating a selectivity of over 2,000-fold for the fungal target.[5][6][7]

Mechanism of Action and Inhibition

Oteseconazole functions as a potent, non-competitive inhibitor of fungal CYP51.[1] The mechanism involves the direct coordination of the nitrogen atom in the tetrazole ring of Oteseconazole with the heme iron atom at the active site of the CYP51 enzyme.[1][8] This interaction produces a characteristic Type II binding spectrum and effectively blocks the enzyme's catalytic activity.[5][6]

By inhibiting CYP51, Oteseconazole prevents the 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.[2][4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[1][2][4]

Experimental Protocols

The binding affinity and inhibitory potency of Oteseconazole against fungal CYP51 have been determined using established biochemical and spectrophotometric methods.

Expression and Purification of Recombinant Fungal CYP51

-

Host System: The gene encoding for fungal CYP51 (e.g., from Candida albicans) is typically cloned into an expression vector and transformed into Escherichia coli.

-

Expression: Protein expression is induced, and the cells are harvested.

-

Purification: The recombinant CYP51 protein is purified to homogeneity using affinity chromatography, such as Ni²⁺-NTA agarose chromatography.[6]

Spectrophotometric Binding Assay (Type II Spectra)

This assay is used to determine the dissociation constant (Kd) of the inhibitor for the CYP51 enzyme.

-

Principle: Azole inhibitors, including Oteseconazole, bind to the heme iron of CYP51, causing a characteristic spectral shift known as a Type II difference spectrum.[6] This shift can be monitored using a dual-beam spectrophotometer.

-

Procedure:

-

A solution of purified fungal CYP51 (typically around 5 µM) is prepared in a suitable buffer.[6]

-

The solution is divided equally between two matched cuvettes to establish a baseline.

-

Small aliquots of a concentrated stock solution of Oteseconazole are incrementally added to the sample cuvette.

-

After each addition, the difference spectrum is recorded (typically between 350 and 500 nm).

-

The change in absorbance (ΔA) between the peak (around 430 nm) and the trough (around 410 nm) is plotted against the inhibitor concentration.[6]

-

-

Data Analysis: The resulting saturation curve is fitted to the Morrison equation for tight-binding inhibitors to calculate the dissociation constant (Kd).

CYP51 Reconstitution Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50% (IC50).

-

Principle: The catalytic activity of CYP51 is reconstituted in vitro by providing its substrate (lanosterol) and a redox partner (NADPH-cytochrome P450 reductase). The conversion of lanosterol to its demethylated product is then measured in the presence of varying concentrations of the inhibitor.

-

Procedure:

-

A reaction mixture is prepared containing purified fungal CYP51, NADPH-cytochrome P450 reductase, and the substrate lanosterol in a suitable buffer.[9]

-

Varying concentrations of Oteseconazole are added to the reaction mixtures.

-

The reactions are initiated and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

The reaction products are extracted and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC50 value. For tight-binding inhibitors like Oteseconazole, the IC50 value is often close to half the enzyme concentration used in the assay.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oteseconazole - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel CYP51 Inhibitors

Disclaimer: Information regarding a specific molecule designated "CYP51-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and synthesis pathways for novel inhibitors of the enzyme Cytochrome P450 51 (CYP51), which would be analogous to the development of a compound like "this compound". This document is intended for researchers, scientists, and drug development professionals.

Introduction to CYP51 as a Therapeutic Target

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane.[4] In humans, the orthologous enzyme is involved in cholesterol synthesis.[1] The essential nature of CYP51 in pathogenic fungi and protozoa, coupled with structural differences from the human ortholog, makes it an attractive target for the development of antimicrobial agents.[2][5] The most prominent class of CYP51 inhibitors are the azole antifungals.[6][7]

The primary mechanism of action of CYP51 inhibitors is the binding of the inhibitor's heterocyclic nitrogen atom to the heme iron in the active site of the enzyme.[6] This prevents the demethylation of lanosterol or other sterol precursors, leading to the accumulation of toxic sterol intermediates and depletion of essential sterols, ultimately inhibiting fungal growth.[4][6]

Discovery Pathway of Novel CYP51 Inhibitors

The discovery of new CYP51 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Target Validation and Assay Development

The essentiality of the ERG11 (CYP51) gene in fungi provides strong target validation. The initial step in a discovery campaign is the development of robust in vitro assays to measure the inhibitory activity of compounds against the target enzyme.

Experimental Protocol: Reconstitution of CYP51 Activity in vitro

A common method for assessing CYP51 inhibition involves reconstituting the enzymatic activity in vitro using purified, recombinant enzyme and its redox partner, cytochrome P450 reductase (CPR).

-

Protein Expression and Purification: The target CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) and its corresponding CPR are typically overexpressed in E. coli or insect cells and purified using chromatographic techniques.

-

Reconstitution Mixture: A standard reaction mixture contains the purified CYP51 enzyme (e.g., 0.1-1 µM), CPR (in a 1:2 or 1:1 molar ratio to CYP51), a lipid environment (e.g., liposomes) to mimic the endoplasmic reticulum membrane, and a radiolabeled sterol substrate (e.g., [³H]lanosterol or [³H]eburicol) at a concentration of approximately 50 µM.[2][8]

-

Initiation and Termination: The reaction is initiated by the addition of NADPH (e.g., 100 µM). After a defined incubation period at a controlled temperature, the reaction is stopped by extracting the sterols with an organic solvent like ethyl acetate.[8]

-

Product Analysis: The extracted sterols are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The conversion of substrate to product is measured to determine the enzyme's activity.[8]

Hit Identification: Screening and Structure-Based Design

High-Throughput Screening (HTS): Large chemical libraries can be screened against the reconstituted CYP51 assay to identify initial "hits" that inhibit the enzyme's activity.

Structure-Based Drug Design (SBDD): With the availability of crystal structures of CYP51 from various species, SBDD has become a powerful tool.[2][9] Computational docking studies can be used to predict the binding of virtual compounds to the enzyme's active site, prioritizing molecules for synthesis and testing. This approach allows for the rational design of inhibitors with improved potency and selectivity.[10]

Lead Optimization and Structure-Activity Relationship (SAR)

Initial hits from screening or SBDD are often not optimal in terms of potency, selectivity, or pharmacokinetic properties. The lead optimization phase involves iteratively synthesizing analogs of the hit compounds and evaluating them to build a structure-activity relationship (SAR). The goal is to improve key parameters such as:

-

Potency (IC50): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Selectivity: The ratio of inhibitory activity against the target (e.g., fungal CYP51) versus the human ortholog to minimize off-target effects.

-

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) properties are optimized to ensure the compound can reach the target site in the body at therapeutic concentrations.

Quantitative Data: Inhibitory Activities of Representative Azole Antifungals

The following table summarizes the IC50 values for several known azole antifungals against CYP51 from different species. This type of data is crucial for comparing the potency and selectivity of newly synthesized compounds.

| Compound | Target Organism | CYP51 Isoform | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | CaCYP51 | 0.31 | [11] |

| Itraconazole | Malassezia globosa | MgCYP51 | 0.188 ± 0.008 | [12] |

| Ketoconazole | Malassezia globosa | MgCYP51 | 0.176 ± 0.016 | [12] |

| VT-1161 | Trichophyton rubrum | TrCYP51 | 0.14 | [12] |

Synthesis Pathway of Novel CYP51 Inhibitors

The synthesis of novel CYP51 inhibitors is highly dependent on the chemical scaffold. As the azoles are the most prominent class, a representative synthetic scheme for a novel triazole-based inhibitor is presented below. This pathway is a generalized representation based on common synthetic strategies.[10]

General Synthetic Scheme for a Triazole-based CYP51 Inhibitor

The synthesis often involves the construction of a core scaffold containing a halogenated phenyl ring, a secondary alcohol, and a triazole moiety, which are common features of many potent azole antifungals.

Scheme 1: A Representative Synthesis Pathway

References

- 1. CYP51--the omnipotent P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of a Novel CYP51 Inhibitor: A Technical Overview

Disclaimer: No publicly available data could be found for a specific compound designated "CYP51-IN-4." This document serves as a representative technical guide, synthesizing data and methodologies from in vitro studies of various known CYP51 inhibitors to illustrate how such information would be presented for a novel investigational agent. The data herein are compiled from published research on different CYP51 inhibitors and are intended for illustrative purposes.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] As a member of the cytochrome P450 superfamily, it represents a well-established target for the development of antifungal and antiparasitic agents.[1][2][3] This technical guide provides a summary of the preliminary in vitro characterization of this compound, a novel investigational inhibitor of CYP51. The following sections detail the inhibitory activity of the compound against various CYP51 orthologs, its effect on parasitic cell growth, and the experimental protocols utilized for these assessments.

Quantitative Analysis of In Vitro Activity

The inhibitory potential of this compound was evaluated using reconstituted enzyme assays and cell-based assays. The data are summarized in the tables below.

Table 1: Enzymatic Inhibition of Recombinant CYP51 Orthologs

| Target Enzyme | Substrate | IC50 (µM) | Reference Compound (IC50, µM) |

| Trypanosoma cruzi CYP51 | Lanosterol | 5.0 | Benznidazole (>40)[3] |

| Trypanosoma brucei CYP51 | Norlanosterol | 1.3 | - |

| Aspergillus fumigatus CYP51A | Eburicol | 17 | Fluconazole (17)[4][5] |

| Aspergillus fumigatus CYP51B | Eburicol | 0.50 | Fluconazole (0.50)[4][5] |

| Human CYP51 | Lanosterol | >100 | - |

Table 2: In Vitro Antiparasitic Activity

| Parasite | Assay Type | EC50 (µM) | EC90 (µM) | Reference Compound (EC50, µM) |

| Trypanosoma cruzi (amastigotes) | Cardiac cell culture | 0.9 | 38 | VNI (0.9)[1] |

| Trypanosoma cruzi (trypomastigotes) | Cell growth inhibition | <1 | - | Azoles (<1)[3] |

| Trypanosoma brucei | Cell growth inhibition | 1.3 | - | Azoles (1.3)[3] |

Experimental Protocols

CYP51 Reconstitution Assay

This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of CYP51.

Methodology:

-

Expression and Purification: Recombinant CYP51 orthologs are heterologously expressed, typically in E. coli, and purified.[3]

-

Reconstitution: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a cytochrome P450 reductase (CPR).[4][5] The ratio of CYP51 to CPR is optimized for maximal activity.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol, eburicol) and a NADPH-generating system.

-

Inhibitor Addition: Test compounds are added at varying concentrations to determine the dose-dependent inhibition.

-

Product Analysis: The reaction is stopped, and the sterol products are extracted. The products are then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the degree of inhibition.[5]

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[4][5]

Parasite Growth Inhibition Assay

This cell-based assay assesses the efficacy of the inhibitor against the growth of whole parasites.

Methodology:

-

Cell Culture: Parasites (Trypanosoma cruzi or Trypanosoma brucei) are cultured in appropriate media to a desired density.

-

Compound Treatment: The cultured parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Parasite viability or growth inhibition is measured using various methods, such as direct cell counting, colorimetric assays (e.g., MTS or resazurin reduction), or fluorometric assays.

-

EC50 Calculation: The 50% effective concentration (EC50) is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Simplified sterol biosynthesis pathway highlighting the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for the in vitro evaluation of a novel CYP51 inhibitor.

References

- 1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of a Novel Inhibitor Bound to CYP51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of a novel inhibitor, referred to herein as CYP51-IN-4, in complex with its target, sterol 14α-demethylase (CYP51). This document outlines the key experimental protocols, data interpretation, and visualization methods crucial for understanding the inhibitor's mechanism of action and for guiding further drug development efforts.

Introduction to CYP51

Sterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme essential for the biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the three-step oxidative removal of the 14α-methyl group from sterol precursors, a vital process for maintaining the integrity and fluidity of cellular membranes.[2][3] Due to its essential role, CYP51 is a primary target for a wide range of antifungal and antiprotozoal drugs.[1][3] Understanding the structural basis of inhibitor binding is paramount for the development of new, more potent, and specific therapeutic agents.

Quantitative Analysis of Inhibitor Binding and Activity

A thorough quantitative assessment of the inhibitor's interaction with CYP51 is the foundation of its characterization. This involves determining its binding affinity and its effect on the enzyme's catalytic activity.

Table 1: Binding Affinity of this compound to CYP51 Orthologs

| CYP51 Ortholog | Ligand | Kd (µM) | Spectral Response |

| Coryphaenoides armatus | Lanosterol | 15 | Type I |

| Coryphaenoides armatus | Ketoconazole | 0.12 | Type II |

| Coryphaenoides armatus | Propiconazole | 0.54 | Type II |

| Trypanosoma cruzi I105F Mutant | Obtusifoliol | >85% high-spin | Type I |

| Human | Lanosterol | (Titration data available) | Type I |

Note: Data for this compound would be populated here following experimental determination.

Table 2: In Vitro Inhibition of CYP51 Activity by this compound

| CYP51 Ortholog | Substrate | Inhibitor | IC50 (µM) | % Inhibition (at specified concentration) |

| Trypanosoma cruzi | Eburicol | VNI | Near Stoichiometric | 100% at 1:1 molar ratio |

| Trypanosoma brucei | Norlanosterol | VNI | Near Stoichiometric | 100% at 1:1 molar ratio |

| Leishmania infantum | Norlanosterol | VNI | Not specified | Not specified |

| Candida albicans | Lanosterol | Azoles | (MIC data available) | Not specified |

| Human | Lanosterol | VFV | Not specified | 50% |

| Trypanosoma cruzi | Obtusifoliol | MCP | (2-fold reduction in amastigote multiplication at ~5 µM) | Not specified |

Note: Data for this compound would be populated here following experimental determination.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results. The following sections outline the standard protocols for the structural and functional analysis of CYP51 inhibitors.

Protein Expression and Purification

Recombinant CYP51 is typically expressed in Escherichia coli. The N-terminus of the protein is often truncated to improve solubility and facilitate crystallization.[4]

Protocol:

-

The gene encoding the target CYP51 is cloned into an appropriate expression vector.

-

The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8).[5]

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplemented with a heme precursor like δ-aminolevulinic acid.[5]

-

Cells are harvested by centrifugation and lysed.

-

The recombinant protein is purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

In Vitro Reconstitution of CYP51 Activity

The catalytic activity of CYP51 is reconstituted in vitro to assess the inhibitory effects of compounds.

-

A standard reaction mixture is prepared containing purified CYP51 (e.g., 0.1-1 µM), its redox partner cytochrome P450 reductase (CPR) (e.g., 2 µM), and a radiolabeled sterol substrate (e.g., 50 µM).[1][6]

-

The inhibitor (this compound) is added at varying concentrations.

-

The reaction is initiated by the addition of NADPH (e.g., 100 µM).[6]

-

The mixture is incubated at 37°C for a defined period (e.g., 5 minutes for initial rate or 1 hour for long-term inhibition).[6]

-

The reaction is stopped, and the sterols are extracted.

-

The products are analyzed by reverse-phase HPLC to determine the extent of substrate conversion and calculate inhibition.[6]

Ligand Binding Analysis by Spectral Titration

The binding of ligands to the heme iron of CYP51 induces characteristic spectral shifts that can be used to determine binding affinity (Kd).

-

A solution of purified CYP51 (e.g., 2 µM) in a suitable buffer is prepared.[7]

-

A baseline absorbance spectrum is recorded.

-

The ligand (substrate or inhibitor) is titrated into the CYP51 solution in increasing concentrations.

-

The absorbance spectrum is recorded after each addition.

-

Substrate binding typically induces a "Type I" spectral shift with a peak at ~390-394 nm and a trough at ~417-420 nm.[1]

-

Inhibitor binding, particularly azoles that coordinate to the heme iron, induces a "Type II" difference spectrum.[4][8]

-

The change in absorbance is plotted against the ligand concentration, and the data are fitted to a suitable binding equation to determine the Kd.

Crystallization, Data Collection, and Structure Determination

Obtaining a high-resolution crystal structure of the CYP51-inhibitor complex is the ultimate goal for understanding the binding mode.

Protocol: [6]

-

The purified CYP51 protein is incubated with a molar excess of the inhibitor.

-

The complex is crystallized using vapor diffusion or other crystallization techniques.

-

X-ray diffraction data are collected from the crystals at a synchrotron source.[6]

-

The data are processed, and the structure is solved by molecular replacement using a known CYP51 structure as a search model.[6]

-

The model is refined, and the inhibitor is built into the electron density map.[6]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conveying complex information in an accessible format. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and signaling pathways.

Experimental Workflow for Structural Analysis

Logical Flow of Structure-Based Drug Design

References

- 1. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. Structural modeling of cytochrome P450 51 from a deep-sea fish points to a novel structural feature in other CYP51s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural modeling of cytochrome P450 51 from a deep-sea fish points to a novel structural feature in other CYP51s - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical properties of CYP51-IN-4

An in-depth analysis of the available scientific literature reveals no specific chemical entity publicly documented under the name "CYP51-IN-4". The search results consistently revolve around the enzyme Cytochrome P450 Family 51 (CYP51), a critical enzyme in sterol biosynthesis, and its inhibitors. One closely named compound, "CYP51-IN-21," has been identified as a potent inhibitor of CYP51.[1]

Given the absence of data for "this compound," this guide will provide a comprehensive technical overview of the chemical and biological properties of potent CYP51 inhibitors, using the well-established class of azole antifungals as a representative model. This information is targeted towards researchers, scientists, and drug development professionals.

Core Concept: CYP51 Inhibition

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[2][3][4] Inhibition of fungal CYP51 leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, resulting in fungal cell growth arrest and death.[2][5] This makes CYP51 a primary target for the development of antifungal drugs.[2][6]

Representative Inhibitor Class: Azole Antifungals

Azole antifungals are a major class of CYP51 inhibitors. They contain either an imidazole or a triazole ring, which coordinates with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[4][6][7]

Quantitative Data for Representative Azole Antifungals

The following table summarizes key quantitative data for well-characterized azole antifungals that target CYP51. This data is essential for comparing the potency and efficacy of different inhibitors.

| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (CYP51) |

| Ketoconazole | Imidazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | Varies by species |

| Fluconazole | Triazole | C₁₃H₁₂F₂N₆O | 306.27 | Varies by species |

| Itraconazole | Triazole | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | Varies by species |

| Voriconazole | Triazole | C₁₆H₁₄F₃N₅O | 349.31 | Varies by species |

Note: IC₅₀ values are highly dependent on the specific fungal species and the experimental conditions.

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel CYP51 inhibitors. Below are representative protocols for key experiments.

CYP51 Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CYP51.

Methodology:

-

Protein Expression and Purification: Recombinant fungal CYP51 is expressed in E. coli and purified using chromatography techniques.

-

Reaction Mixture: A reaction mixture is prepared containing purified CYP51, a suitable substrate (e.g., lanosterol), and NADPH-cytochrome P450 reductase in a buffer solution.

-

Inhibitor Addition: The test compound (e.g., an azole) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a specific temperature. The reaction is then stopped by the addition of a quenching agent.

-

Product Analysis: The amount of product formed (demethylated sterol) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of CYP51 activity (IC₅₀) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Cell-Based)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.

Methodology:

-

Fungal Culture: The target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is cultured in a suitable liquid medium.

-

Serial Dilution: The test compound is serially diluted in the culture medium in a microtiter plate.

-

Inoculation: A standardized suspension of fungal cells is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Point of Inhibition

This diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the role of CYP51 and its inhibition by azole antifungals.

Caption: Fungal ergosterol biosynthesis pathway showing CYP51 as the target of azole antifungals.

Experimental Workflow for CYP51 Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of novel CYP51 inhibitors.

Caption: A streamlined workflow for the development of novel CYP51 inhibitors.

References

- 1. CYP51-IN-21 | Cytochrome P450 | 3053864-59-5 | Invivochem [invivochem.com]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 5. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

CYP51-IN-4: A Novel Tetrazole-Based Inhibitor of Fungal Lanosterol 14α-Demethylase for the Treatment of Invasive Fungal Infections

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. This technical guide details the preclinical data for CYP51-IN-4 (also referred to as compound T24), a novel, potent, and selective tetrazole-based inhibitor of fungal lanosterol 14α-demethylase (CYP51). This compound demonstrates broad-spectrum antifungal activity, including against fluconazole-resistant strains, fungicidal effects, and the ability to inhibit biofilm formation. Notably, it exhibits a favorable safety profile with no significant inhibition of major human cytochrome P450 isoforms, suggesting a low potential for drug-drug interactions. This document provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and toxicological profile of this compound, positioning it as a promising candidate for further development as a next-generation antifungal therapeutic.

Introduction

Invasive fungal infections are associated with high morbidity and mortality rates, creating a critical need for new therapeutic options.[1] The azole class of antifungals, which target the essential fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11), have been a cornerstone of anti-infective therapy.[1][2] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[1] However, the utility of existing azoles can be limited by the development of resistance and significant drug-drug interactions, primarily due to their inhibition of human cytochrome P450 (CYP) enzymes like CYP3A4.[1][3]

This compound (T24) is a novel tetrazole-based CYP51 inhibitor developed by researchers at Shenyang Pharmaceutical University.[3][4] It was designed to retain potent antifungal activity while minimizing interaction with human CYP isoforms, thereby offering a potentially wider therapeutic window and improved safety profile.

Mechanism of Action

This compound, like other azole and tetrazole antifungals, functions by inhibiting the fungal CYP51 enzyme. This enzyme is a key component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol.[1][2] By binding to the heme iron atom in the active site of fungal CYP51, this compound blocks the conversion of lanosterol to its demethylated precursor. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols.[4] The combined effect of ergosterol depletion and toxic sterol accumulation disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and viability.[1]

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Data Presentation

In Vitro Antifungal Activity

This compound has demonstrated potent, broad-spectrum antifungal activity against a range of pathogenic fungi, including clinically relevant Candida and Cryptococcus species. The minimum inhibitory concentrations required to inhibit 80% of growth (MIC80) are summarized below.

| Fungal Species | Strain Type | MIC80 (µg/mL) | Reference |

| Candida albicans | Standard | <0.0625 | [4] |

| Candida tropicalis | Standard | <0.0625 | [4] |

| Candida parapsilosis | Standard | <0.0625 | [4] |

| Candida glabrata | Standard | 0.25 | [4] |

| Candida krusei | Standard | 0.25 | [4] |

| Cryptococcus neoformans | Standard | 0.25 | [4] |

| Candida albicans | Fluconazole-Resistant | Active | [4] |

Table 1: In Vitro Antifungal Activity of this compound (T24)

In Vitro Safety and Selectivity

A key feature of this compound is its high selectivity for fungal CYP51 over human CYP isoforms, suggesting a low risk of drug-drug interactions.

| Assay | Cell Line / Isoform | Result | Concentration | Reference |

| Cytotoxicity | Human Umbilical Vein Endothelial Cells | No effect on viability | 10 µM | [4] |

| Cytotoxicity | SH-SY5Y Neuroblastoma Cells | No effect on viability | 10 µM | [4] |

| CYP Inhibition | 5 Major Human Isoforms (incl. CYP3A4) | No significant inhibition | Not specified | [3] |

Table 2: In Vitro Safety and Selectivity Profile of this compound (T24)

In Vivo Efficacy

In a murine model of invasive candidiasis, this compound demonstrated superior efficacy in reducing the fungal burden in the kidneys compared to fluconazole.

| Animal Model | Treatment | Dosing (mg/kg, IP) | Outcome | Reference |

| Invasive Candida Infection | This compound | 5 and 10 | Greater reduction in renal fungal burden vs. fluconazole | [4] |

| Invasive Candida Infection | Fluconazole | Not specified | - | [4] |

Table 3: In Vivo Efficacy of this compound (T24)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on standard practices in the field.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.

-

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well. For azoles, this is often defined as the concentration that inhibits 80% of growth (MIC80), which can be assessed visually or by spectrophotometry.

-

In Vivo Murine Model of Invasive Candidiasis

-

Objective: To evaluate the in vivo efficacy of this compound in a systemic fungal infection model.

-

Methodology:

-

Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) mice are used.

-

Infection: Mice are infected with a standardized inoculum of Candida albicans via intravenous (tail vein) injection.

-

Treatment: At a specified time post-infection, treatment is initiated with intraperitoneal (IP) injections of this compound at various doses (e.g., 5 and 10 mg/kg). A control group receives a vehicle, and a comparator group may receive a standard antifungal like fluconazole.

-

Efficacy Assessment: After a defined treatment period, mice are euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.

-

Fungal Burden Determination: Serial dilutions of the kidney homogenates are plated on SDA. The plates are incubated, and the resulting colony-forming units (CFU) are counted. The fungal burden is expressed as log10 CFU per gram of kidney tissue. A significant reduction in the mean log10 CFU/gram in the treated groups compared to the vehicle control indicates drug efficacy.

-

Figure 2: General experimental workflow for the evaluation of a novel antifungal agent.

Additional Preclinical Findings

Beyond its primary antifungal activity, this compound has been shown to possess other advantageous properties:

-

Fungicidal Activity: Time-kill assays demonstrated that this compound exhibits dose-dependent fungicidal activity against Candida parapsilosis.[4]

-

Anti-Biofilm Activity: The compound effectively suppressed the biofilm-forming ability of Candida glabrata and Cryptococcus neoformans, which is significant as biofilms are often associated with persistent infections and drug resistance.[4]

-

Inhibition of Morphological Transition: this compound was also found to inhibit the phase transition of fungi, a key virulence factor for some species like Candida albicans.[4]

Conclusion

This compound (T24) is a highly promising novel antifungal agent with a compelling preclinical profile. Its potent, broad-spectrum activity, including against resistant strains, combined with its fungicidal and anti-biofilm properties, addresses key unmet needs in the treatment of invasive fungal infections. Crucially, its high selectivity for the fungal CYP51 enzyme over human orthologs suggests a low potential for drug-drug interactions, a significant advantage over many existing azole antifungals. The superior in vivo efficacy demonstrated in a murine model of invasive candidiasis further underscores its potential as a next-generation therapeutic. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to advance this promising candidate towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

Initial Toxicity Screening of CYP51 Inhibitors: A Technical Guide

Disclaimer: Publicly available information on the specific toxicity profile of a compound designated "CYP51-IN-4" is not available at the time of this writing. This guide, therefore, provides a comprehensive framework and detailed protocols for the initial in vitro toxicity screening of a hypothetical novel CYP51 inhibitor, hereafter referred to as "Test Compound," based on established methodologies in toxicology and drug development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2][3][4] In humans, it is essential for cholesterol synthesis, while in fungi, it is required for the production of ergosterol, a vital component of the fungal cell membrane.[1][5] This makes CYP51 an attractive target for the development of antifungal agents.[6][7] However, inhibition of human CYP51 can lead to toxicity.[6][8] Therefore, early and robust toxicity screening of novel CYP51 inhibitors is paramount in the drug development process.

This technical guide outlines a standard workflow for the initial in vitro toxicity assessment of a novel CYP51 inhibitor. The described methodologies aim to evaluate the compound's cytotoxic and apoptotic potential in relevant human cell lines.

Experimental Workflow

The initial toxicity screening of the Test Compound follows a tiered approach, starting with a broad assessment of cytotoxicity across multiple cell lines, followed by more detailed mechanistic studies on selected lines.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of CYP51 Inhibition in Disrupting Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which CYP51 inhibitors disrupt the vital ergosterol biosynthesis pathway in fungi. Due to the limited availability of specific data for CYP51-IN-4, this document will utilize the well-characterized and clinically significant CYP51 inhibitor, Fluconazole , as a representative model. The principles, methodologies, and data presented herein are broadly applicable to the study of other azole-based CYP51 inhibitors.

Core Mechanism of Action: Targeting Fungal Membrane Integrity

The primary mechanism of action for azole antifungals, including fluconazole, is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 gene, is a critical component in the ergosterol biosynthesis pathway.[2][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2]

By inhibiting CYP51, fluconazole effectively blocks the conversion of lanosterol to ergosterol.[1] This disruption leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2] The altered sterol composition increases membrane permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and replication (fungistatic effect).[1]

Quantitative Data: Fluconazole Inhibition of Candida albicans CYP51 and Ergosterol Biosynthesis

The following tables summarize the quantitative effects of fluconazole on its direct target, CYP51, and its cellular impact on ergosterol production in the pathogenic yeast Candida albicans.

| Parameter | Value | Organism/System | Reference |

| IC50 | 0.4 - 0.6 µM | Purified C. albicans CYP51 (CaCYP51) | [5] |

| Kd | 47 nM | Purified C. albicans CYP51 (CaCYP51) | [6] |

Table 1: In Vitro Inhibition of Purified Candida albicans CYP51 by Fluconazole. IC50 represents the half-maximal inhibitory concentration, and Kd is the dissociation constant, indicating the binding affinity of fluconazole to its target enzyme.

| Fluconazole Concentration (µg/mL) | Mean Reduction in Ergosterol Content (%) (Susceptible Isolates) | Mean Reduction in Ergosterol Content (%) (Susceptible Dose-Dependent Isolates) | Mean Reduction in Ergosterol Content (%) (Resistant Isolates) | Reference |

| 1 | 72 | 38 | 25 | [7][8][9] |

| 4 | 84 | 57 | 38 | [7][8][9] |

| 16 | 95 | 73 | 53 | [7][8][9] |

| 64 | 100 | 99 | 84 | [7][8][9] |

Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans Whole Cells. This table demonstrates the dose-dependent reduction in total cellular ergosterol upon exposure to fluconazole, highlighting the differences between susceptible and resistant strains.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for evaluating CYP51 inhibitors.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole on CYP51.

Caption: A general experimental workflow for evaluating a candidate CYP51 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CYP51 inhibitors like fluconazole.

Protocol 1: In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

This protocol is designed to determine the IC50 value of a test compound against purified fungal CYP51.

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of lanosterol 14-α-demethylase.

Materials:

-

Purified, recombinant fungal CYP51 (e.g., from C. albicans)

-

Purified, recombinant NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Test compound (e.g., Fluconazole) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., strong acid or organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

-

Preparation of Reaction Mixture: In a microcentrifuge tube or a microplate well, prepare a reaction mixture containing the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

-

Pre-incubation with Inhibitor: Add varying concentrations of the test compound (fluconazole) to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor. Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Product Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Quantification by HPLC: Analyze the extracted samples using an HPLC system to separate and quantify the amount of product formed (14-demethylated lanosterol) or the remaining substrate (lanosterol).

-

Data Analysis: Calculate the percentage of CYP51 inhibition for each concentration of the test compound relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Protocol 2: Quantification of Ergosterol Content in Fungal Cells

This protocol describes a method to measure the total ergosterol content in fungal cells after treatment with a CYP51 inhibitor.[7][8][9]

Objective: To assess the impact of a test compound on the ergosterol biosynthesis pathway in whole fungal cells.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Growth medium (e.g., Sabouraud Dextrose Broth)

-

Test compound (e.g., Fluconazole)

-

Alcoholic potassium hydroxide solution (e.g., 25% KOH in ethanol)

-

Heptane

-

Sterile distilled water

-

Spectrophotometer capable of scanning UV wavelengths

Methodology:

-

Cell Culture and Treatment: Inoculate the fungal cells into fresh growth medium. Add the test compound (fluconazole) at various concentrations to the cultures. Include a drug-free control. Incubate the cultures under appropriate conditions (e.g., 35°C with shaking) for a specified period (e.g., 16-24 hours).[7][10]

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight of the pellet.[10]

-

Saponification: Resuspend the cell pellet in the alcoholic KOH solution. Incubate the mixture at a high temperature (e.g., 85°C) for 1 hour to saponify the cellular lipids.[7][10] This step breaks down fatty acid esters, leaving the non-saponifiable sterols intact.

-

Sterol Extraction: After cooling the mixture, add sterile distilled water and heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.[7][8][9]

-

Spectrophotometric Analysis: Carefully transfer the heptane layer to a quartz cuvette. Scan the absorbance of the solution from 240 to 300 nm using a spectrophotometer. Ergosterol has a characteristic absorbance profile with a peak at 281.5 nm.[7][9]

-

Data Analysis: Calculate the ergosterol content as a percentage of the wet weight of the cells using established equations that account for the absorbance of ergosterol and any interfering sterol precursors.[9] Determine the percentage reduction in ergosterol content for each drug concentration compared to the untreated control.[7][9]

Conclusion

The inhibition of CYP51 is a well-established and effective strategy for antifungal drug development. As demonstrated with the representative compound fluconazole, targeting this key enzyme in the ergosterol biosynthesis pathway leads to a measurable and detrimental effect on fungal cell membrane integrity. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of novel CYP51 inhibitors, enabling researchers and drug development professionals to assess their potency and confirm their mechanism of action. The continued exploration of this therapeutic target holds significant promise for the development of new and improved antifungal agents.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectrum of Activity of a Novel CYP51 Inhibitor Against Pathogenic Fungi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically designated "CYP51-IN-4" did not yield any publicly available data. This guide, therefore, focuses on a recently disclosed, potent tetrazole-based CYP51 inhibitor, referred to herein as Compound [I] , based on preclinical data presented by Luo, Z. et al.[1]. This document serves as an in-depth technical guide to its antifungal activity and presumed mechanism of action, adhering to the structural and content requirements of the original request.

Introduction to Fungal CYP51 and Azole Antifungals

The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, is a critical component in the fungal ergosterol biosynthesis pathway.[2][3][4] This enzyme, also known as CYP51, is responsible for the oxidative removal of a methyl group from lanosterol, a precursor to ergosterol.[2][4] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols, which alters membrane permeability and ultimately results in fungal cell growth arrest or death.[5][6]

Azole antifungals, the most widely used class of antifungal drugs, function by targeting CYP51.[1][3][5] These drugs contain a nitrogen-based heterocyclic ring (either imidazole or triazole) that binds to the heme iron atom in the active site of CYP51, inhibiting its function.[7] However, the extensive use of azoles has led to the emergence of drug-resistant fungal strains, creating an urgent need for novel CYP51 inhibitors with improved potency, a broader spectrum of activity, and efficacy against resistant pathogens.[2][4][5]

Quantitative In Vitro Activity of Compound [I]

Compound [I] is a novel tetrazole-based CYP51 inhibitor that has demonstrated potent and broad-spectrum antifungal activity.[1] The following table summarizes its in vitro susceptibility testing results against several clinically important pathogenic fungi.

| Fungal Species | MIC80 (µg/mL) |

| Candida albicans | <0.0625 |

| Candida tropicalis | <0.0625 |

| Candida parapsilosis | <0.0625 |

| Candida glabrata | 0.25 |

| Candida krusei | 0.25 |

| Cryptococcus neoformans | 0.25 |

| Data sourced from Luo, Z. et al.[1] |

Additionally, Compound [I] has shown significant activity against multiple fluconazole-resistant strains of C. albicans.[1]

Mechanism of Action and In Vitro Pharmacology

Inhibition of Ergosterol Biosynthesis

Consistent with its targeting of CYP51, Compound [I] has been shown to significantly reduce ergosterol levels in fungal cell membranes.[1] Gas chromatography-mass spectrometry analysis confirmed a dose-dependent decrease in ergosterol and an alteration in the proportion of related sterols, which is a hallmark of CYP51 inhibition.[1]

Fungicidal Activity

Time-kill assays performed on Candida parapsilosis demonstrated that Compound [I] exhibits dose-dependent fungicidal activity at concentrations of 2x, 4x, and 8x its minimum inhibitory concentration (MIC).[1]

Biofilm Inhibition

Compound [I] has also shown the ability to effectively suppress the formation of biofilms by Candida glabrata and Cryptococcus neoformans.[1] This suggests its potential to disrupt fungal persistence and resistance mechanisms that are often associated with biofilm formation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize novel antifungal agents like Compound [I].

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

The suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Antifungal Agent:

-

Compound [I] is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension.

-

A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% inhibition, or MIC80) compared to the drug-free growth control. Growth inhibition is typically assessed visually or by spectrophotometric reading.

-

Time-Kill Assay

-

Preparation:

-

A fungal culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).

-

Compound [I] is added to separate culture flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A drug-free culture is used as a control.

-

-

Incubation and Sampling:

-

The flasks are incubated at 35°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.

-

-

Quantification of Viable Cells:

-

The aliquots are serially diluted in sterile saline.

-

A defined volume of each dilution is plated onto agar plates.

-

The plates are incubated for 24-48 hours, and the resulting colonies are counted to determine the number of viable cells (CFU/mL).

-

-

Data Analysis:

-

The results are plotted as log10 CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

Ergosterol Biosynthesis Inhibition Assay

-

Fungal Culture and Treatment:

-

A fungal culture (e.g., Candida albicans) is grown to mid-logarithmic phase.

-

The culture is treated with various concentrations of Compound [I] or a vehicle control (DMSO) and incubated for a defined period (e.g., 16 hours).

-

-

Sterol Extraction:

-

The fungal cells are harvested by centrifugation, and the cell pellet is washed.

-

The non-saponifiable lipids are extracted by adding alcoholic potassium hydroxide and heating, followed by extraction with n-heptane.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted sterols are dried and derivatized (e.g., silylated) to make them volatile.

-

The derivatized samples are injected into a GC-MS system.

-

The different sterols are separated by the gas chromatograph and identified by their mass spectra.

-

-

Quantification:

-

The amount of ergosterol and other sterol intermediates (like lanosterol) is quantified by comparing the peak areas to those of known standards. A reduction in the ergosterol peak and an accumulation of the lanosterol peak in treated samples compared to the control indicates inhibition of CYP51.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathway targeted by Compound [I] and a general workflow for its evaluation.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Compound [I].

References